molecular formula C10H28Si3 B092476 Tris(trimethylsilyl)methane CAS No. 1068-69-5

Tris(trimethylsilyl)methane

Cat. No.: B092476
CAS No.: 1068-69-5
M. Wt: 232.58 g/mol
InChI Key: BNZSPXKCIAAEJK-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)methane is an organosilicon compound with the chemical formula C10H28Si3. It is a colorless liquid that is highly soluble in hydrocarbon solvents. This compound is known for its unique structure, where a central carbon atom is bonded to three trimethylsilyl groups. The presence of these bulky trimethylsilyl groups imparts significant steric hindrance, making the compound highly stable and less reactive under normal conditions .

Mechanism of Action

Target of Action

Tris(trimethylsilyl)methane, also known as TMS3CH, is an organosilicon compound . It primarily targets organic compounds, particularly those containing double bonds, and is used in various chemical reactions .

Mode of Action

The compound reacts with methyl lithium to produce tris(trimethylsilyl)methyllithium, also known as trisyl lithium . This reaction is represented by the following equation:

(CH3)3Si3CH+CH3Li→(CH3)3Si3CLi+CH4(CH_3)_3Si_3CH + CH_3Li \rightarrow (CH_3)_3Si_3CLi + CH_4 (CH3​)3​Si3​CH+CH3​Li→(CH3​)3​Si3​CLi+CH4​

Trisyl lithium is a useful reagent in Petersen olefination reactions , which are used to form alkenes .

Biochemical Pathways

This compound is involved in the Petersen olefination reaction, which is a method for forming carbon-carbon double bonds . The reaction is represented by the following equation:

(CH3)3Si3CLi+R2CO→(CH3)3Si2C=CR2+(CH3)3SiOLi(CH_3)_3Si_3CLi + R_2CO \rightarrow (CH_3)_3Si_2C=CR_2 + (CH_3)_3SiOLi (CH3​)3​Si3​CLi+R2​CO→(CH3​)3​Si2​C=CR2​+(CH3​)3​SiOLi

Pharmacokinetics

It’s worth noting that the compound is a colorless liquid that is highly soluble in hydrocarbon solvents .

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can react with methyl lithium to form trisyl lithium , which can then be used in Petersen olefination reactions to form alkenes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its reaction with methyl lithium to form trisyl lithium requires specific conditions . Additionally, it’s worth noting that no special environmental precautions are required when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl)methane can be synthesized through the reaction of tris(trimethylsilyl)methyl chloride with a strong base such as lithium diisopropylamide (LDA). The reaction proceeds as follows: [ \text{(CH}_3\text{)_3Si}_3\text{CCl} + \text{LDA} \rightarrow \text{(CH}_3\text{)_3Si}_3\text{CH} + \text{LiCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of tris(trimethylsilyl)methyl chloride with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form tris(trimethylsilyl)methyl alcohol.

    Reduction: The compound can be reduced to form tris(trimethylsilyl)methyl lithium, which is a useful reagent in organic synthesis.

    Substitution: this compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Tris(trimethylsilyl)methane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tetrakis(trimethylsilyl)methane: This compound has four trimethylsilyl groups attached to a central carbon atom, providing even greater steric hindrance and stability.

    Tris(trimethylsilyl)silane: Similar in structure but with a silicon atom instead of a carbon atom at the center, making it a useful reagent in radical-based reactions.

Uniqueness: Tris(trimethylsilyl)methane is unique due to its combination of high stability, steric hindrance, and reactivity under specific conditions. Its ability to form stable radicals and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

bis(trimethylsilyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZSPXKCIAAEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346465
Record name Tris(trimethylsilyl)methane
Source EPA DSSTox
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Molecular Weight

232.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-69-5
Record name 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane]
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Record name Tris(trimethylsilyl)methane
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Record name Tris(trimethylsilyl)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and key physical properties of Tris(trimethylsilyl)methane?

A1: this compound possesses a tetrahedral central carbon atom bonded to three trimethylsilyl groups (Si(CH3)3) and a single hydrogen atom. Its molecular formula is C10H28Si3, and it has a molecular weight of 232.65 g/mol. [] The compound is a colorless liquid with a boiling point of 219°C at standard pressure and 93-95 °C at 13.5 mmHg. It has a density of 0.836 g/cm3 and a refractive index (n20D) of 1.4657. []

Q2: How can the purity of this compound be analyzed?

A2: The purity of this compound can be effectively assessed using 1H NMR spectroscopy. []

Q3: What is the solubility of this compound?

A3: this compound exhibits solubility in a wide range of common organic solvents. []

Q4: What is the significance of the bulky trimethylsilyl groups in this compound?

A4: The bulky, nonpolar, and chemically stable trimethylsilyl groups in TsiH exert a considerable steric hindrance effect, akin to that observed in octahedral silsesquioxanes. [] This steric hindrance significantly restricts the movement of polymer segments when TsiH is incorporated into polymeric systems.

Q5: How does the incorporation of this compound affect the properties of polymeric systems?

A5: The restricted movement induced by the bulky Tsi groups leads to notable changes in the physical properties of polymers. Specifically, incorporating TsiH into a polymer results in a substantial increase in glass transition temperature (Tg) and a marked improvement in thermostability. []

Q6: Can this compound be used as a chemical shift thermometer in NMR spectroscopy?

A6: Yes, this compound exhibits excellent characteristics that make it suitable for use as an internal chemical shift thermometer in 13C DNMR spectroscopy. The temperature-dependent difference in chemical shift (Δδ) between the 13C signals of its Si(CH3)3 and CH carbons can be utilized to determine the temperature with a sensitivity of approximately 1°C Hz-1 at 90 MHz. [] It's important to note that the chemical shift is solvent-dependent, necessitating calibration for each solvent or solvent mixture. []

Q7: Is this compound an effective mediator of radical reactions?

A7: Contrary to initial expectations, research has shown that this compound is not an effective mediator of radical reactions. []

Q8: How does the structure of this compound relate to its reactivity?

A8: The steric bulk provided by the three trimethylsilyl groups significantly influences the reactivity of this compound and its derivatives. This steric hindrance can hinder reactions at the central carbon atom. [, , ]

Q9: How does the kinetic acidity of this compound compare to other similar compounds?

A9: Research has demonstrated that this compound exhibits significantly higher kinetic acidity compared to its less substituted counterparts. For instance, in dimethylsulfoxide with dilute potassium hydroxide at 50°C, the rate of tritium abstraction from Tris(trimethylsilyl)tritiomethane is 5-7 times faster than from toluene. [, ] This enhanced acidity can be attributed to the stabilizing effect of the α-trimethylsilyl groups on the resulting carbanion. [, ]

Q10: How does replacing a trimethylsilyl group in this compound with other substituents affect its properties?

A10: Research has explored the effects of replacing one trimethylsilyl group in this compound with various substituents, leading to interesting structural and reactivity changes. For instance, in the gas phase, both Chloro-tris(trimethylsilyl)methane and Bromo-tris(trimethylsilyl)methane exhibit longer than usual inner Si-C bonds and wider Si-C-Si bond angles, indicating significant steric strain within the molecules. []

Q11: Have there been any gas-phase electron diffraction studies conducted on this compound?

A11: Yes, gas-phase electron diffraction studies on this compound have revealed unusually large Me3SiCSiMe3 bond angles (117°). This observation suggests a high degree of p-character in the orbital involved in the C–H bond formation. []

Q12: How is Tris(trimethylsilyl)methyl lithium (TsiLi) synthesized and what are its applications?

A12: this compound (TsiH) can be metallated using methyllithium (MeLi) in tetrahydrofuran (THF) to produce Tris(trimethylsilyl)methyl lithium (TsiLi). [] TsiLi is a versatile reagent used to introduce the bulky tris(trimethylsilyl)methyl (trisyl) group into molecules. [] One of its key applications is in the Peterson olefination reaction, where it reacts with carbonyl compounds or their corresponding N-benzylideneaniline derivatives to form alkenes. []

Q13: Can this compound be used to synthesize α,α-bis(trimethylsilyl)toluenes?

A14: Yes, α,α-bis(trimethylsilyl)toluenes, which are bench-stable reagents useful in stereoselective Peterson olefinations, can be synthesized using this compound as a starting material. []

Q14: What byproducts are formed during Peterson olefinations using this compound derivatives?

A15: During Peterson olefinations utilizing this compound derivatives, N,N-bis(trimethylsilyl)aniline has been identified as a significant byproduct. This byproduct can be readily separated from the desired olefin product through simple aqueous acid extraction. []

Q15: Are there any indications of autocatalysis in Peterson olefination reactions involving this compound derivatives?

A16: Yes, studies have provided evidence suggesting the presence of an autocatalytic cycle during Peterson olefination reactions involving this compound derivatives. []

Q16: What safety precautions should be taken when handling this compound?

A17: While this compound is generally considered stable, it is advisable to handle it with care as with all chemical reagents. It can be stored in a glass bottle. Standard laboratory safety protocols, such as wearing appropriate personal protective equipment (gloves, eye protection) and working in a well-ventilated area, should be followed. []

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